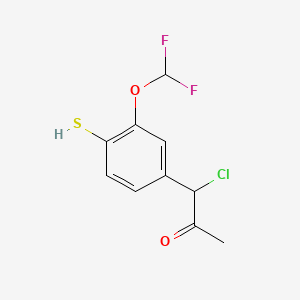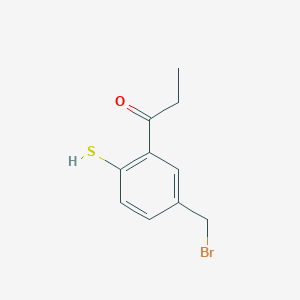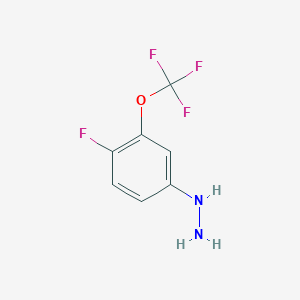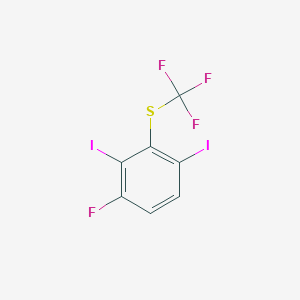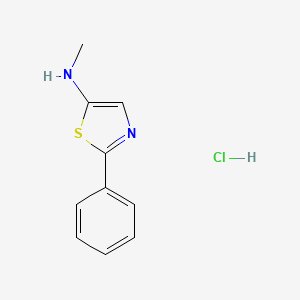
1-Chloro-1-(2,4-diiodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2,4-diiodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClI2O It is characterized by the presence of chlorine and iodine atoms attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Chloro-1-(2,4-diiodophenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the reaction of 2,4-diiodophenylpropan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Chloro-1-(2,4-diiodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-1-(2,4-diiodophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,4-diiodophenyl)propan-2-one involves its interaction with molecular targets through its halogen atoms and carbonyl group. The chlorine and iodine atoms can form halogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in various chemical reactions, including nucleophilic addition and substitution, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Chloro-1-(2,4-diiodophenyl)propan-2-one can be compared with other halogenated phenylpropanones, such as:
1-Bromo-1-(2,4-diiodophenyl)propan-2-one: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activities.
1-Chloro-1-(2,4-dibromophenyl)propan-2-one: Contains bromine atoms instead of iodine. The presence of bromine can alter the compound’s chemical properties and applications.
1-Chloro-1-(2,4-difluorophenyl)propan-2-one:
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7ClI2O |
|---|---|
Molecular Weight |
420.41 g/mol |
IUPAC Name |
1-chloro-1-(2,4-diiodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClI2O/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3 |
InChI Key |
YHODXSURZZUUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)I)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


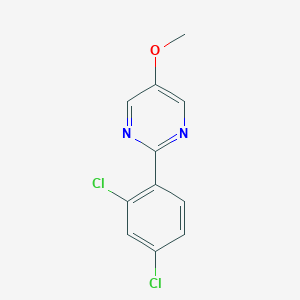

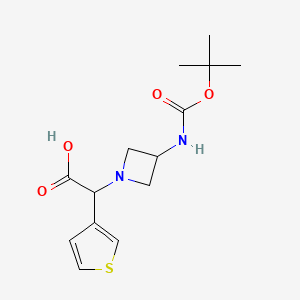
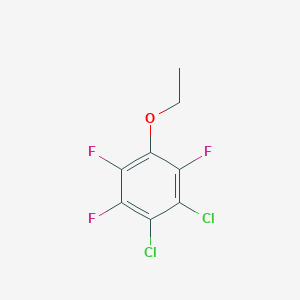
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14060389.png)

![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
